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molecular formula C8H8O4 B563719 2-(3,4-dihydroxyphenyl)acetic acid CAS No. 1189915-73-8

2-(3,4-dihydroxyphenyl)acetic acid

Cat. No. B563719
M. Wt: 173.141
InChI Key: CFFZDZCDUFSOFZ-SWDPYBNISA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09023817B2

Procedure details

Dopamine (DA, Fluka Corporation); 5-hydroxyl tryptamine (5-HT, Sigma Corporation); 3,4-dihydroxyl phenylacetic acid (DOPAC, Sigma Corporation); 3,4-dihydroxyl benzylamine (DHBA, Sigma Corporation); di-n-butylamine (Shanghai Chemical Works), D-8 ion pair reagent (Tianjin Chemical Co., Ltd.), methanol (Guaranteed Reagent, Beijing Chemical Works), other reagents are domestically produced and analytically pure.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
NCCC1C=CC(O)=C(O)C=1.O[C:13]1C=C2[C:16]([NH:17][CH:18]=[C:19]2[CH2:20][CH2:21]N)=[CH:15][CH:14]=1.OC1C=C(CC(O)=O)C=CC=1O.OC1C=C(C=CC=1O)CN>CO>[CH2:16]([NH:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH2:15][CH2:14][CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC1=CC(O)=C(O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C2NC=C(CCN)C2=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=CC1O)CC(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(CN)C=CC1O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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